![molecular formula C14H21ClN2O B1332296 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine CAS No. 401805-13-8](/img/structure/B1332296.png)
1-[4-(4-Chloro-phenoxy)-butyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine
The compound 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives are known to interact with a range of biological targets, including serotonin receptors, which can lead to diverse biological effects such as antidepressant and antianxiety activities . The chlorophenoxy moiety in the compound suggests potential for increased lipophilicity and receptor binding affinity, which could be beneficial in drug design.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, was synthesized from 4-chlorobenzophenone through a series of reactions including reduction, bromination, and final reaction with anhydrous piperazine . Similarly, the synthesis of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine would likely involve the attachment of the 4-chlorophenoxy moiety to a butyl-piperazine backbone through nucleophilic substitution or other suitable coupling reactions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal structures of certain piperazine derivatives have shown that the presence of specific substituents and their spatial arrangement are crucial for anti-malarial activity . The chlorophenoxy group in 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine could potentially affect the compound's conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For example, the Mannich reaction has been used to synthesize antioxidants based on the piperazine scaffold . The presence of the chlorophenoxy group in 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine may allow for additional reactions, such as further substitution or coupling reactions, to introduce new functional groups or to create more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application. The synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, a compound with antioxidant properties, involved characterization by IR and NMR spectroscopy, and its antioxidant activity was assessed using the DPPH free radical method . Similarly, the physical and chemical properties of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine would need to be characterized to determine its suitability for further development as a pharmacological agent.
Scientific Research Applications
Antioxidant Potential
A study focused on synthesizing 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, a compound similar to 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine, explored its antioxidant capabilities. This compound, created through a Mannich reaction, exhibited potential as an antioxidant, as evidenced by the DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method, indicating its efficacy in neutralizing free radicals (Prabawati, 2016).
Antimycobacterial Properties
In the realm of antimycobacterial research, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, structurally related to 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine, were designed and tested. These compounds displayed potent antitubercular agents against Mycobacterium tuberculosis H37Rv (MTB), with some exhibiting minimal cytotoxicity, suggesting their potential as therapeutic agents in treating tuberculosis (Jallapally et al., 2014).
Differentiating Agents in Leukemic Cells
Research on piperazine derivatives of butyric acid, which are structurally akin to 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine, revealed their potential as differentiating agents in human leukemic cells. These compounds were found to influence differentiation and proliferation rates in human erythroleukemia K562 cells and myeloid leukemia HL60 cells, suggesting a role in cancer treatment strategies (Gillet et al., 1997).
Antioxidant Profile
A study evaluated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives in human venous blood samples. These compounds showed a significant increase in superoxide dismutase (SOD) activity and total antioxidant capacity (TAC), comparable to Trolox and Resveratrol, indicating their potential as antioxidants (Pietrzycka et al., 2006).
Migraine Management
A discovery revealed that certain 1,4-disubstituted piperazines, including 1-p-chlorobenzhydryl-4-p-(tertiary butyl)-benzyl-piperazine (buclizine), a compound structurally related to 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine, could synergistically interact with known analgesics to alleviate migraine symptoms. This suggests potential applications in migraine management (Moore & Davis, 2020).
properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17/h3-6,16H,1-2,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZDBXNKKIWEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-phenoxy)-butyl]-piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

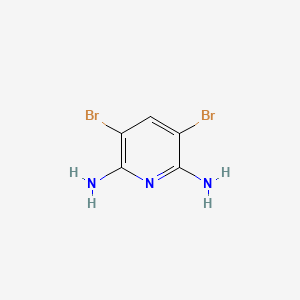
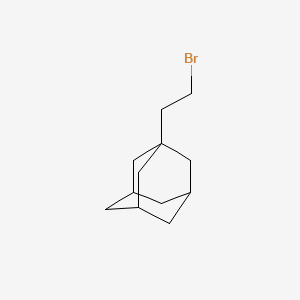
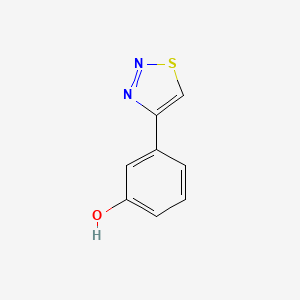
![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)
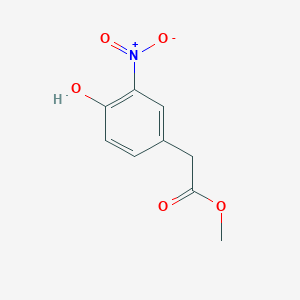
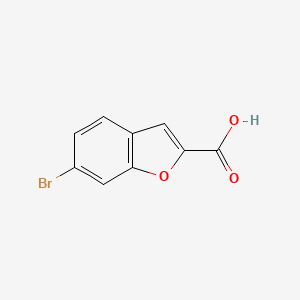
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)
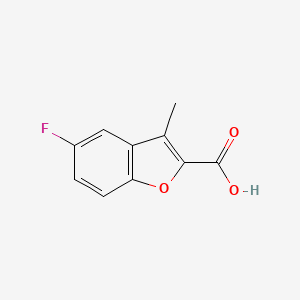


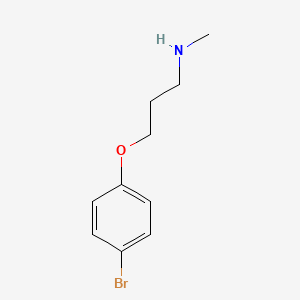

acetate](/img/structure/B1332300.png)
